molecular formula C9H9N7S B484183 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 122503-09-7

4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B484183
CAS No.: 122503-09-7
M. Wt: 247.28g/mol
InChI Key: HFQSAQYYNLUEKH-UHFFFAOYSA-N
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Description

4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features both triazole and benzotriazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of Benzotriazole Intermediate: Benzotriazole is synthesized from o-phenylenediamine and nitrous acid.

    Alkylation: The benzotriazole intermediate is then alkylated with an appropriate alkylating agent to introduce the 1H-1,2,3-benzotriazol-1-ylmethyl group.

    Cyclization: The alkylated product undergoes cyclization with thiourea to form the triazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or thiol groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry for catalysis.

    Synthesis: Intermediate in the synthesis of more complex heterocyclic compounds.

Biology

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its unique structure.

    Antimicrobial Activity: Exhibits antimicrobial properties against various pathogens.

Medicine

    Drug Development: Investigated for potential use in drug development, particularly for its antimicrobial and enzyme inhibitory properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Corrosion Inhibition: Potential use as a corrosion inhibitor in industrial applications.

Mechanism of Action

The mechanism of action of 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or microbial cell walls. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. In antimicrobial applications, it disrupts the integrity of microbial cell walls, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-one
  • 4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-sulfide

Uniqueness

4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both amino and thiol groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications compared to its analogs.

Biological Activity

4-Amino-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. The triazole scaffold is prominent in medicinal chemistry due to its broad spectrum of pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer activities. This article reviews the biological activity of this specific compound based on recent research findings and case studies.

  • Molecular Formula : C9H9N7S
  • Molecular Weight : 217.27 g/mol
  • CAS Number : 848939

Triazoles typically exert their biological effects through interactions with enzymes and receptors. The presence of the thiol group in this compound enhances its reactivity and potential for biological interactions. This compound is believed to interfere with various biochemical pathways, including those involved in oxidative stress and microbial resistance.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of triazole derivatives. For instance:

  • Antibacterial Efficacy : In vitro tests have demonstrated that compounds similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial properties comparable to standard antibiotics .
CompoundMIC (µg/mL)Target Bacteria
4-Amino...16E. coli
4-Amino...32Staphylococcus aureus

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS. Results indicated that it effectively scavenges free radicals, suggesting a protective role against oxidative stress .

Assay TypeIC50 (µM)Reference
DPPH12.5
ABTS15.0

Cytotoxicity Studies

Cytotoxicity assessments against cancer cell lines have shown that while some derivatives exhibit moderate cytotoxic effects (IC50 values ranging from 50 to 100 µM), they maintain low toxicity towards normal cells . This selectivity is crucial for therapeutic applications.

Case Studies

Recent literature provides insights into the synthesis and evaluation of triazole derivatives:

  • Synthesis and Evaluation : A study synthesized various triazole-thiol derivatives and evaluated their biological properties. Among these derivatives, those containing the benzotriazole moiety exhibited enhanced antimicrobial and antioxidant activities compared to their counterparts lacking this structure .
  • Molecular Docking Studies : Docking simulations have shown that the binding affinity of these compounds to bacterial enzymes is significant, indicating a robust interaction that may underlie their antibacterial efficacy .

Properties

IUPAC Name

4-amino-3-(benzotriazol-1-ylmethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N7S/c10-16-8(12-13-9(16)17)5-15-7-4-2-1-3-6(7)11-14-15/h1-4H,5,10H2,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQSAQYYNLUEKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=NNC(=S)N3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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